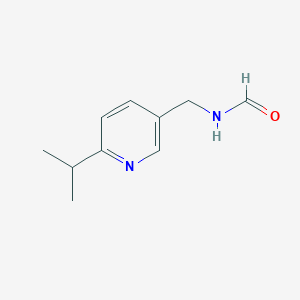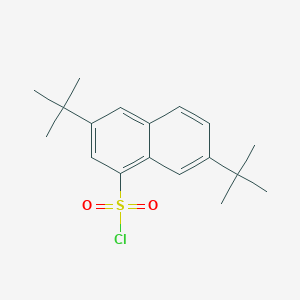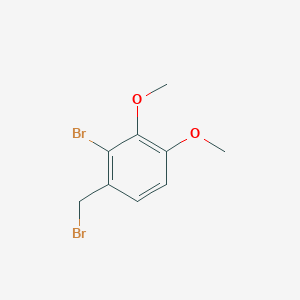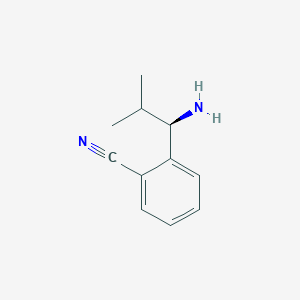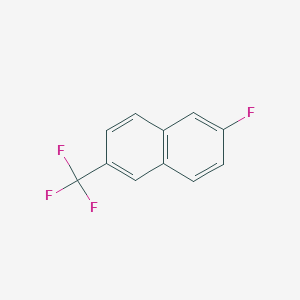
1-(2-Cyclopropoxypyridin-4-yl)-N-methylmethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyclopropoxypyridin-4-yl)-N-methylmethanamine is an organic compound that features a pyridine ring substituted with a cyclopropoxy group at the 2-position and an N-methylmethanamine group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropoxypyridin-4-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Cyclopropoxypyridine Intermediate: This step involves the reaction of 2-chloropyridine with cyclopropanol in the presence of a base such as potassium carbonate to form 2-cyclopropoxypyridine.
Introduction of the N-Methylmethanamine Group: The intermediate 2-cyclopropoxypyridine is then reacted with N-methylmethanamine under suitable conditions, such as in the presence of a catalyst like palladium on carbon, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(2-Cyclopropoxypyridin-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
1-(2-Cyclopropoxypyridin-4-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Cyclopropoxypyridin-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Cyclopropoxypyridine: Lacks the N-methylmethanamine group but shares the cyclopropoxypyridine core.
N-Methylmethanamine: Lacks the pyridine ring but contains the N-methylmethanamine group.
Uniqueness
1-(2-Cyclopropoxypyridin-4-yl)-N-methylmethanamine is unique due to the combination of the cyclopropoxypyridine core and the N-methylmethanamine group, which imparts specific chemical and biological properties not found in the individual components or other similar compounds.
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
1-(2-cyclopropyloxypyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H14N2O/c1-11-7-8-4-5-12-10(6-8)13-9-2-3-9/h4-6,9,11H,2-3,7H2,1H3 |
InChI 键 |
WPKYNYOFFFYTDH-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CC(=NC=C1)OC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
![(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-](/img/structure/B12966826.png)
